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molecular formula C10H7Cl2NO B8224310 2,7-Dichloro-8-methoxyquinoline

2,7-Dichloro-8-methoxyquinoline

Cat. No. B8224310
M. Wt: 228.07 g/mol
InChI Key: BTKKTMLEWXMKDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08183379B2

Procedure details

7-Chloro-8-methoxy-2-quinolinol (4b) (2.85 g, 13.6 mmol) was mixed with POCl3 (6 mL) and allowed to reflux for 1.5 hours. To the concentrated contents, H2O and AcOEt were added followed by NaHCO3 to neutralize the mixture. The water layer was extracted with AcOEt, washed with saturated NaCl and dried with MgSO4. The product was filtered through silica gel using CHCl3 and recrystallized from CHCl3-hexanes to afford the desired product as off white crystals (2.53 g, 82% yield): mp 103-104 □C; 1H NMR (400 MHz, CDCl3) 8.07 (d, J=8.0 Hz, 1H), 7.54 (d, J=8.8 Hz, 1H), 7.50 (d, J=8.0 Hz, 1H), 7.39 (d, J=8.8 Hz, 1H), 4.19 (s, 3H).
Quantity
2.85 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]([O:12][CH3:13])=[C:10]2[C:5]([CH:6]=[CH:7][C:8](O)=[N:9]2)=[CH:4][CH:3]=1.O=P(Cl)(Cl)[Cl:17].O.C([O-])(O)=O.[Na+]>CCOC(C)=O>[Cl:17][C:8]1[CH:7]=[CH:6][C:5]2[C:10](=[C:11]([O:12][CH3:13])[C:2]([Cl:1])=[CH:3][CH:4]=2)[N:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2.85 g
Type
reactant
Smiles
ClC1=CC=C2C=CC(=NC2=C1OC)O
Name
Quantity
6 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1.5 hours
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
The water layer was extracted with AcOEt
WASH
Type
WASH
Details
washed with saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
The product was filtered through silica gel
CUSTOM
Type
CUSTOM
Details
recrystallized from CHCl3-hexanes

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=C(C(=CC=C2C=C1)Cl)OC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.53 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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